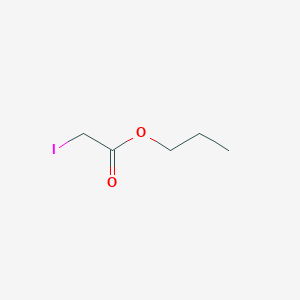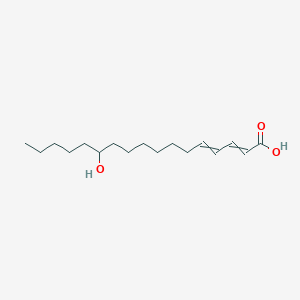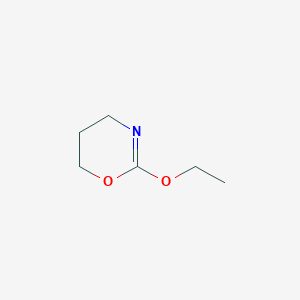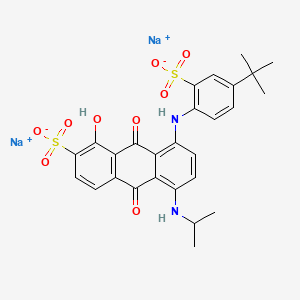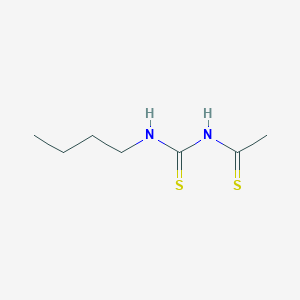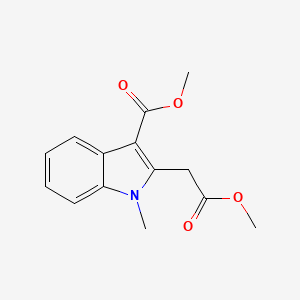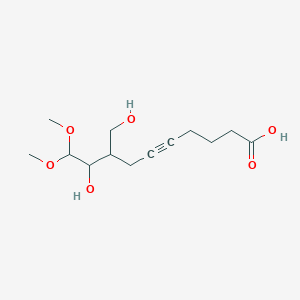
9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid is a complex organic compound with a unique structure that includes hydroxyl, methoxy, and alkyne functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Hydroxylation: Introduction of hydroxyl groups through reactions such as hydroboration-oxidation.
Methoxylation: Addition of methoxy groups using reagents like dimethyl sulfate or methanol in the presence of a base.
Hydroxymethylation: Introduction of hydroxymethyl groups through reactions involving formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
9-Hydroxy-8,8-dimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one: A compound with similar hydroxyl and methoxy groups but a different core structure.
9-Hydroxy-8-(hydroxymethyl)-9-phenylnonanoic acid: Another compound with hydroxyl and hydroxymethyl groups but a different aliphatic chain.
Uniqueness
This detailed article provides a comprehensive overview of 9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
78668-64-1 |
|---|---|
Fórmula molecular |
C13H22O6 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
9-hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid |
InChI |
InChI=1S/C13H22O6/c1-18-13(19-2)12(17)10(9-14)7-5-3-4-6-8-11(15)16/h10,12-14,17H,4,6-9H2,1-2H3,(H,15,16) |
Clave InChI |
ITPWWURFOIACLP-UHFFFAOYSA-N |
SMILES canónico |
COC(C(C(CC#CCCCC(=O)O)CO)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


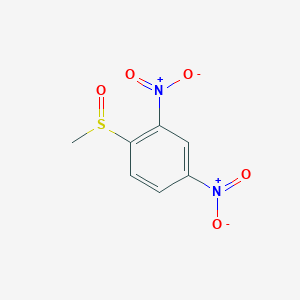
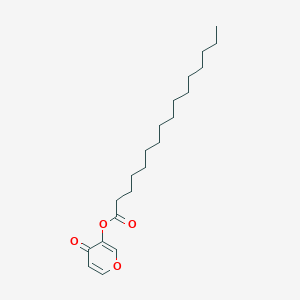
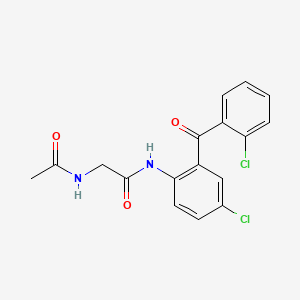
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)
